2,2,2-Trifluoroethanesulfonic acid

Catalog No.
S720066
CAS No.
1827-97-0
M.F
C2H3F3O3S
M. Wt
164.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanesulfonic acid

CAS Number

1827-97-0

Product Name

2,2,2-Trifluoroethanesulfonic acid

IUPAC Name

2,2,2-trifluoroethanesulfonic acid

Molecular Formula

C2H3F3O3S

Molecular Weight

164.11 g/mol

InChI

InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8)

InChI Key

XGMDYIYCKWMWLY-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)S(=O)(=O)O

Canonical SMILES

C(C(F)(F)F)S(=O)(=O)O

Organic Synthesis

  • As a catalyst: TFSA's strong acidity and Lewis acidity make it a powerful catalyst for various organic reactions, including:
    • Friedel-Crafts reactions for acylation and alkylation
    • Esterification and transesterification reactions
    • Aldol condensations
    • Cyclizations and rearrangements
  • As a reagent: TFSA can directly participate in some reactions, such as:
    • Cleavage of protecting groups like silyl ethers and esters
    • Generation of electrophiles for Friedel-Crafts reactions

Material Science

  • Etching and surface modification: TFSA's high acidity allows it to etch various materials, including metals, oxides, and polymers, for desired surface properties like roughness and wettability .
  • Synthesis of new materials: TFSA can be used as a catalyst or reaction medium for the preparation of novel materials like:
    • Ionic liquids with specific properties
    • Metal-organic frameworks (MOFs) with tailored structures

Other Applications

  • Electrochemical applications: TFSA is a promising electrolyte component in fuel cells and other electrochemical devices due to its high conductivity and thermal stability .
  • Biomass conversion: TFSA can be used as a catalyst for the conversion of biomass into valuable chemicals and fuels .

2,2,2-Trifluoroethanesulfonic acid is a fluorinated sulfonic acid with the chemical formula C2H3F3O3S\text{C}_2\text{H}_3\text{F}_3\text{O}_3\text{S}. It is characterized by the presence of three fluorine atoms attached to the ethyl group, making it a highly polar and acidic compound. This compound is known for its strong acidity, comparable to other well-known sulfonic acids such as trifluoromethanesulfonic acid. Its molecular weight is approximately 188.10 g/mol, and it appears as a colorless to light yellow liquid at room temperature .

TFSA is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation. Due to its strong acidity, it can also react with many materials.

  • Personal Protective Equipment (PPE): When handling TFSA, it is crucial to wear appropriate PPE, including gloves, safety glasses, and a fume hood [].
  • Disposal: TFSA waste should be disposed of according to local regulations for hazardous waste [].
Typical of strong acids. It can act as a proton donor in acid-base reactions and is often used in organic synthesis as a sulfonylating agent. For instance, it can react with alcohols to form sulfonate esters, which are useful intermediates in organic synthesis. Additionally, it can engage in nucleophilic substitution reactions when reacted with nucleophiles such as thiolates or amines .

The synthesis of 2,2,2-trifluoroethanesulfonic acid typically involves the reaction of 2,2,2-trifluoroethyl halides with thiolate ions. This method allows for the introduction of the sulfonate group onto the trifluoroethyl backbone. Various synthetic routes have been explored in the literature, including:

  • Direct sulfonation: Treating trifluoroethyl compounds with sulfur trioxide or chlorosulfonic acid.
  • Nucleophilic substitution: Using thiolates derived from sodium hydrosulfide or other thiol sources .

Due to its strong acidic nature and unique chemical properties, 2,2,2-trifluoroethanesulfonic acid finds applications in:

  • Organic synthesis: As a reagent for sulfonylation reactions.
  • Pharmaceuticals: Potentially as an intermediate in the synthesis of biologically active compounds.
  • Catalysis: Used in various catalytic processes due to its ability to protonate substrates effectively .

Interaction studies involving 2,2,2-trifluoroethanesulfonic acid have primarily focused on its reactivity with different nucleophiles and electrophiles in organic synthesis. The compound's strong acidity allows it to facilitate various chemical transformations efficiently. Additionally, its interactions with biological molecules are an area of ongoing research, particularly concerning how fluorinated compounds interact with enzymes and receptors in biological systems .

Several compounds share structural characteristics with 2,2,2-trifluoroethanesulfonic acid. These include:

Compound NameFormulaUnique Features
Trifluoromethanesulfonic acidCF3SO3H\text{CF}_3\text{SO}_3\text{H}One fluorine group; stronger acidity than trifluoroethanesulfonic acid
Ethanesulfonic acidC2H5SO3H\text{C}_2\text{H}_5\text{SO}_3\text{H}No fluorination; less acidic than trifluoro derivatives
1-Fluoropropanesulfonic acidC3H7FSO3H\text{C}_3\text{H}_7\text{F}\text{SO}_3\text{H}One fluorine; similar reactivity but different stability

Uniqueness: The presence of three fluorine atoms in 2,2,2-trifluoroethanesulfonic acid significantly enhances its acidity and alters its reactivity compared to non-fluorinated or differently fluorinated sulfonic acids. This characteristic makes it particularly valuable in synthetic applications where strong acidity is required.

Molecular Formula and Weight Analysis

2,2,2-Trifluoroethanesulfonic acid possesses the molecular formula C₂H₃F₃O₃S with a molecular weight of 164.1 grams per mole [1]. The compound is catalogued under Chemical Abstracts Service number 1827-97-0 and maintains the MDL number MFCD28515421 [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2,2,2-trifluoroethanesulfonic acid, reflecting its structural composition of a trifluoromethyl group attached to an ethyl chain bearing a sulfonic acid functional group [2].

The molecular composition analysis reveals a compact structure containing two carbon atoms, three hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom [1]. The molecular weight of 164.1 grams per mole represents a significant mass contribution from the three fluorine atoms, which collectively contribute approximately 57 atomic mass units to the overall molecular mass [1]. The presence of the sulfonic acid group adds substantial mass through the sulfur-oxygen bonds, with the sulfur atom contributing 32 atomic mass units and the three oxygen atoms contributing 48 atomic mass units [1].

PropertyValueReference
Molecular FormulaC₂H₃F₃O₃S [1]
Molecular Weight164.1 g/mol [1]
Chemical Abstracts Service Number1827-97-0 [1]
MDL NumberMFCD28515421 [1]
International Chemical Identifier KeyWPCDGJSXTKKAAY-UHFFFAOYSA-N [2]
Simplified Molecular Input Line Entry SystemC(C(F)(F)F)S(=O)(=O)O [2]

Structural Elucidation and Conformational Analysis

The molecular structure of 2,2,2-trifluoroethanesulfonic acid features a central ethyl backbone with a trifluoromethyl group at one terminus and a sulfonic acid group at the opposite end . Quantum chemical calculations using density functional theory have been employed to predict the most stable geometry and conformation of structurally related trifluoroethyl compounds [4]. The conformational analysis reveals that the molecule adopts a preferred spatial arrangement that minimizes steric hindrance between the bulky trifluoromethyl group and the sulfonic acid moiety [5].

Gas phase structure studies indicate that sulfonic acids containing trifluoromethyl groups exhibit non-equivalent oxygen environments due to the asymmetric nature of the sulfonic acid functional group [6]. The molecular geometry approximates Cs symmetry, with the sulfonic acid hydrogen creating an asymmetric environment among the three oxygen atoms attached to sulfur [6]. Conformational investigations of related trifluoroacetyl compounds demonstrate that molecules containing CF₃ groups prefer conformations that maximize the separation between electronegative fluorine atoms and other electron-rich regions [5].

The ethyl chain connecting the trifluoromethyl and sulfonic acid groups can adopt various rotational conformations around the carbon-carbon and carbon-sulfur bonds [5]. Computational studies suggest that the most stable conformation positions the trifluoromethyl group in a staggered arrangement relative to the sulfonic acid group, minimizing electrostatic repulsion between the electronegative fluorine atoms and the oxygen atoms [5]. The molecular flexibility is limited by the strong electron-withdrawing effects of both the trifluoromethyl group and the sulfonic acid functionality .

Crystallographic Studies

Limited crystallographic data exists specifically for 2,2,2-trifluoroethanesulfonic acid in the published literature [7]. However, related trifluoroethyl compounds have been subjected to extensive crystallographic analysis using X-ray diffraction techniques [8]. Studies on 2,2,2-trifluoroethanol demonstrate that trifluoroethyl-containing compounds exhibit rich structural phase behavior with multiple crystalline forms possible under varying temperature and pressure conditions [8].

The crystallographic analysis of related fluorinated sulfonic acids reveals that these compounds typically crystallize in monoclinic or orthorhombic space groups [7]. X-ray diffraction patterns of trifluoromethanesulfonic acid-containing systems show characteristic peaks corresponding to the organized arrangement of sulfonic acid groups and fluorinated alkyl chains [7]. The crystal structures of fluorinated sulfonic acids are dominated by hydrogen bonding networks involving the sulfonic acid protons and oxygen atoms [9].

2,2,2-Trifluoroethanesulfonic acid readily forms a solid hydrate under ambient conditions, as noted in commercial specifications [1]. This hydration tendency suggests that water molecules can be incorporated into the crystal lattice through hydrogen bonding interactions with the sulfonic acid group [1]. The formation of hydrated crystalline forms is common among strong organic acids and reflects the high affinity of the sulfonic acid functionality for water molecules [1].

Comparative Structural Analysis with Trifluoromethanesulfonic Acid

The structural comparison between 2,2,2-trifluoroethanesulfonic acid and trifluoromethanesulfonic acid reveals significant differences in molecular architecture and properties [10]. Trifluoromethanesulfonic acid possesses the molecular formula CHF₃O₃S with a molecular weight of 150.1 grams per mole, making it 14 atomic mass units lighter than its ethyl analog [11] [12]. The fundamental structural difference lies in the carbon chain length, with trifluoromethanesulfonic acid containing a single carbon methyl group compared to the two-carbon ethyl chain in 2,2,2-trifluoroethanesulfonic acid [1] [12].

The physical properties demonstrate marked differences between these structurally related compounds [1] [12]. Trifluoromethanesulfonic acid exhibits a melting point of -40 degrees Celsius and a boiling point of 162 degrees Celsius at atmospheric pressure [12]. In contrast, 2,2,2-trifluoroethanesulfonic acid shows a substantially higher melting point of 50-52 degrees Celsius but a lower boiling point of 108-110 degrees Celsius under reduced pressure conditions [1]. The density of trifluoromethanesulfonic acid reaches 1.696 grams per cubic centimeter, significantly higher than the 1.52-1.61 grams per cubic centimeter range observed for 2,2,2-trifluoroethanesulfonic acid [1] [12].

Property2,2,2-Trifluoroethanesulfonic AcidTrifluoromethanesulfonic AcidDifference
Molecular FormulaC₂H₃F₃O₃SCHF₃O₃SAdditional CH₂ group
Molecular Weight (g/mol)164.1150.1+14 mass units
Melting Point (°C)50-52-40+90°C higher
Boiling Point (°C)108-110 (1.5 mmHg)162 (760 mmHg)Lower under vacuum
Density (g/cm³)1.52-1.611.696Lower density
Acid StrengthStrong acidSuperacid (pKa ≈ -14.7)Slightly weaker

The acid strength comparison reveals that while both compounds function as strong acids, trifluoromethanesulfonic acid demonstrates superior acidity with a pKa value of approximately -14.7, qualifying it as a superacid [11] [13]. The longer ethyl chain in 2,2,2-trifluoroethanesulfonic acid appears to slightly diminish the acid strength compared to the more compact methyl analog [10] [13]. Conductivity studies of trifluoromethanesulfonic acid in various solvents confirm its exceptional proton-donating ability, which may be partially attenuated in the ethyl derivative due to the additional methylene spacer group [10].

Electronic Distribution and Bond Properties

The electronic structure of 2,2,2-trifluoroethanesulfonic acid is dominated by the highly electronegative fluorine substituents and the electron-withdrawing sulfonic acid group [14]. Density functional theory calculations on related trifluoroethyl compounds reveal that the three fluorine atoms create a strong electron-withdrawing effect that significantly influences the electronic distribution throughout the molecule [4]. The carbon-fluorine bonds exhibit lengths of approximately 1.33-1.35 Angstroms, characteristic of strong covalent bonds between carbon and the highly electronegative fluorine atoms [6].

The sulfonic acid portion of the molecule displays typical sulfur-oxygen bond characteristics with sulfur-oxygen single bonds measuring approximately 1.56-1.58 Angstroms and sulfur-oxygen double bonds of 1.42-1.44 Angstroms [6]. Gas phase electron diffraction studies of related trifluoromethanesulfonic acid indicate that the sulfur-oxygen bond lengths are 155.7 picometers for single bonds and 141.7 picometers for double bonds [6]. The bond angles within the sulfonic acid group approximate 119-121 degrees for oxygen-sulfur-oxygen interactions, reflecting the tetrahedral geometry around the sulfur center [6].

The electronic distribution analysis reveals significant charge polarization within the molecule due to the presence of multiple electronegative atoms [15]. The trifluoromethyl group creates a substantial dipole moment estimated between 2.8-3.2 Debye units, contributing to the overall molecular polarity . The fluorine atoms bear partial negative charges while the carbon atoms in the trifluoromethyl group carry partial positive charges due to the electron-withdrawing effect [14]. The sulfonic acid group further enhances molecular polarity through the highly polar sulfur-oxygen bonds and the ionizable hydrogen atom [16].

XLogP3

0.2

Other CAS

1827-97-0

Wikipedia

Ethanesulfonic acid, 2,2,2-trifluoro-

Dates

Modify: 2023-08-15

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